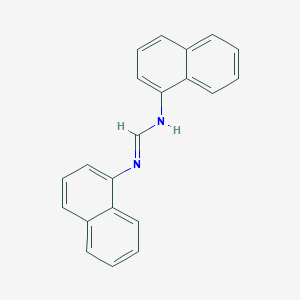
N,N'-Di(naphthalen-1-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(naphthalen-1-yl)formimidamide: is an organic compound with the molecular formula C21H16N2 It is a derivative of formimidamide, where the hydrogen atoms are replaced by naphthalen-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(naphthalen-1-yl)formimidamide typically involves the reaction of naphthalen-1-amine with formimidamide derivatives under controlled conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of N,N’-Di(naphthalen-1-yl)formimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di(naphthalen-1-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthalen-1-yl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the naphthalen-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-ylamines .
Scientific Research Applications
Chemistry: N,N’-Di(naphthalen-1-yl)formimidamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying the behavior of similar structures in biological systems .
Industry: In the industrial sector, N,N’-Di(naphthalen-1-yl)formimidamide is used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
Mechanism of Action
The mechanism by which N,N’-Di(naphthalen-1-yl)formimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalen-1-yl groups provide a hydrophobic environment that can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties.
N,N’-Di(biphenyl-4-yl)formimidamide: A similar compound with biphenyl groups instead of naphthalen-1-yl groups.
Uniqueness: N,N’-Di(naphthalen-1-yl)formimidamide is unique due to its specific substitution pattern and the presence of two naphthalen-1-yl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
146306-28-7 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dinaphthalen-1-ylmethanimidamide |
InChI |
InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23) |
InChI Key |
LOPILOGRAHEWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















